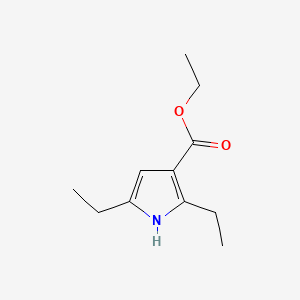![molecular formula C8H5N3 B13950458 Imidazo[1,5,4-cd]benzimidazole CAS No. 209-80-3](/img/structure/B13950458.png)
Imidazo[1,5,4-cd]benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo[1,5,4-cd]benzimidazole is a heterocyclic compound that features a fused ring system combining imidazole and benzimidazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5,4-cd]benzimidazole typically involves the oxidative cyclization of anilines via nitrosobenzene intermediates. Another method involves cyclization starting from anilides and proceeding via amine N-oxide intermediates under acidic conditions . These methods allow for the incorporation of various substituents, providing a versatile approach to synthesizing different derivatives of the compound.
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yields and purity. The use of metal catalysts and optimized reaction conditions, such as controlled temperature and pressure, are common in industrial settings to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Imidazo[1,5,4-cd]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens, alkyl halides, and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific substituents and reaction conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the this compound core.
Aplicaciones Científicas De Investigación
Imidazo[1,5,4-cd]benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties. It has shown promise in the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of imidazo[1,5,4-cd]benzimidazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form stable complexes with metal ions, which can be crucial in catalytic processes .
Comparación Con Compuestos Similares
Imidazo[1,5,4-cd]benzimidazole can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Known for its use in pharmaceuticals and as a ligand in coordination chemistry.
Benzimidazole: Widely used in medicinal chemistry for its broad spectrum of biological activities.
Imidazo[1,2-c]pyrimidine: Explored for its potential in drug development and as a building block in organic synthesis.
Uniqueness: this compound stands out due to its unique fused ring system, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.
Propiedades
Número CAS |
209-80-3 |
|---|---|
Fórmula molecular |
C8H5N3 |
Peso molecular |
143.15 g/mol |
Nombre IUPAC |
2,4,6-triazatricyclo[5.3.1.04,11]undeca-1(11),2,5,7,9-pentaene |
InChI |
InChI=1S/C8H5N3/c1-2-6-8-7(3-1)10-5-11(8)4-9-6/h1-5H |
Clave InChI |
DRFOHECVAKERJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)N=CN3C=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Benzyl-2-cyclopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13950378.png)

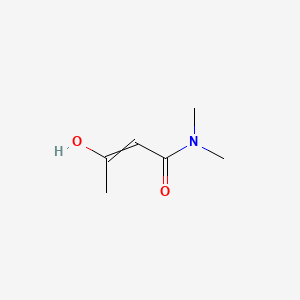
![(1-Phenylethyl)[1-(3,4-xylyl)ethyl]benzene](/img/structure/B13950405.png)
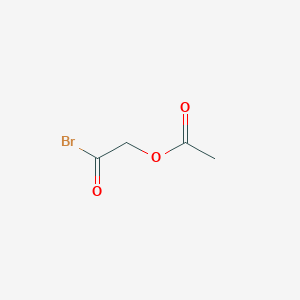
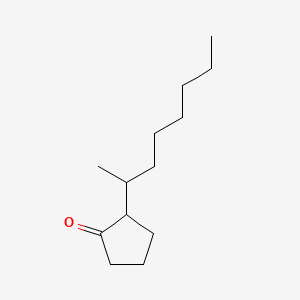
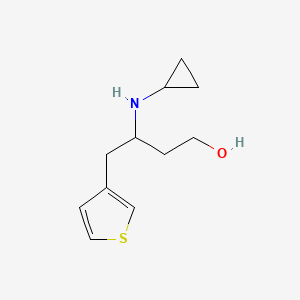
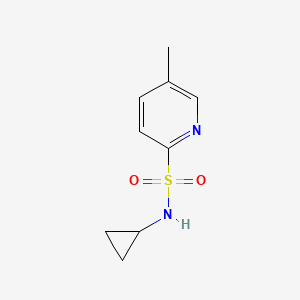
![6H-Imidazo[1,5,4-de]quinoxaline](/img/structure/B13950423.png)
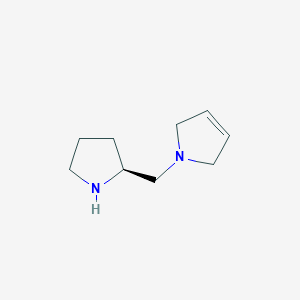

![{1-[6-(4-chloro-phenylamino)-pyridin-2-yl]-1H-pyrazol-3-yl}-methanol](/img/structure/B13950439.png)
